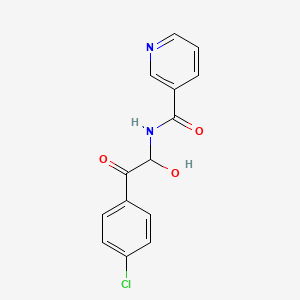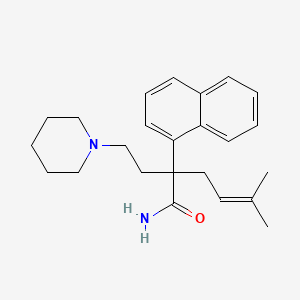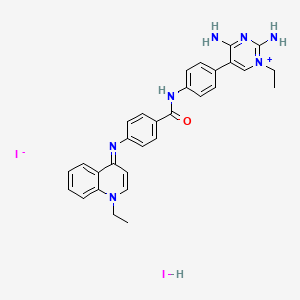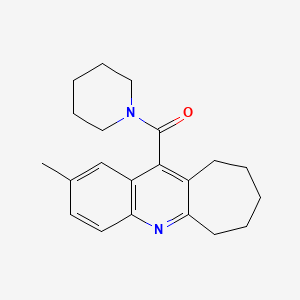
Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. This particular compound features a complex structure with a piperidine ring fused to a quinoline moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- typically involves multi-step organic reactions. One common approach is the hydrogenation of pyridine derivatives to form the piperidine ring. This can be achieved using catalysts such as molybdenum disulfide under high-pressure hydrogenation conditions . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored due to its efficiency and scalability . Additionally, the use of chlorinating agents followed by nucleophilic substitution reactions can also be employed to introduce various functional groups into the piperidine ring .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: In medicine, compounds containing the piperidine moiety are investigated for their therapeutic potential. They are used in the development of drugs for treating conditions such as Alzheimer’s disease, cancer, and infectious diseases .
Industry: Industrially, piperidine derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes .
Mécanisme D'action
The mechanism of action of Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, making them potential candidates for treating Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic compound with one nitrogen atom.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Phosphorinane: A six-membered heterocyclic compound with one phosphorus atom.
Arsinane: A six-membered heterocyclic compound with one arsenic atom.
Uniqueness: Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is unique due to its fused quinoline and piperidine rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
36068-70-9 |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H26N2O/c1-15-10-11-19-17(14-15)20(21(24)23-12-6-3-7-13-23)16-8-4-2-5-9-18(16)22-19/h10-11,14H,2-9,12-13H2,1H3 |
Clé InChI |
MAJZLBWUGMPXOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3CCCCCC3=C2C(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


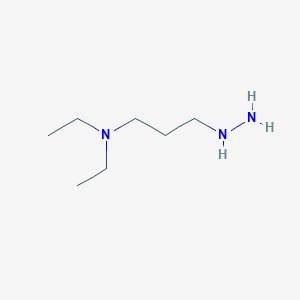
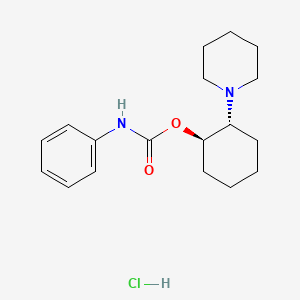
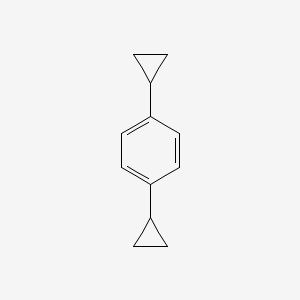
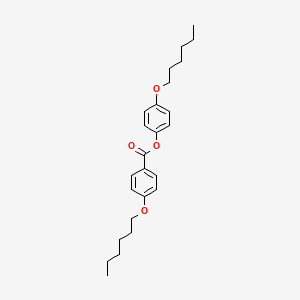
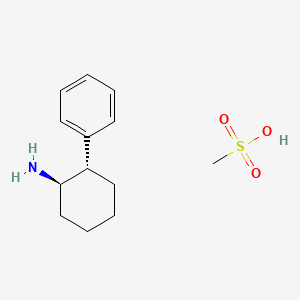
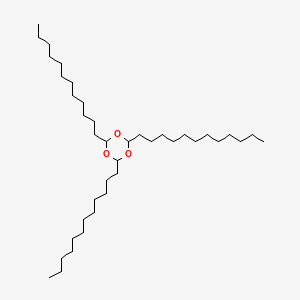
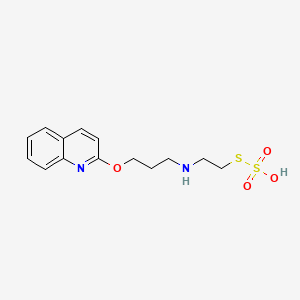
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)


![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
